molecular formula C18H36O3 B164387 2-Hydroxyoctadecanoic acid CAS No. 629-22-1

2-Hydroxyoctadecanoic acid

Cat. No.: B164387
CAS No.: 629-22-1
M. Wt: 300.5 g/mol
InChI Key: KIHBGTRZFAVZRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of stearic acid. This process typically involves the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the second carbon position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods leverage the enzymatic activity of specific microorganisms to achieve the hydroxylation of stearic acid under milder conditions compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Applications

  • Biological Research
    • 2-Hydroxyoctadecanoic acid serves as a biochemical reagent in life sciences research. It is utilized for studying lipid metabolism and cell signaling pathways due to its ability to modify membrane fluidity and protein interactions .
  • Ceramide Synthesis
    • This compound is involved in the synthesis of ceramides, which are crucial for cellular structure and function. Research indicates that ceramides containing 2-hydroxylated fatty acids play a role in reproductive biology, particularly in the development of fertilization-competent spermatozoa in rodents .

Cosmetic Applications

  • Skin Care Formulations
    • This compound is incorporated into cosmetic products for its emollient properties. It helps improve skin hydration and texture by forming stable emulsions and enhancing the delivery of active ingredients .
  • Anti-Aging Products
    • Studies have shown that formulations containing this compound can ameliorate age spots and improve skin appearance by promoting collagen synthesis and skin elasticity .

Pharmaceutical Applications

  • Drug Delivery Systems
    • The compound is utilized in the formulation of self-microemulsifying drug delivery systems (SMEDDS), enhancing the bioavailability of poorly soluble drugs. For instance, it has been studied in conjunction with a new cathepsin K inhibitor aimed at treating osteoporosis, demonstrating improved solubility and absorption characteristics .
  • Therapeutic Agents
    • Research highlights the potential of this compound derivatives as therapeutic agents due to their anti-inflammatory properties and ability to modulate lipid metabolism .

Case Studies

Study TitleFocus AreaFindings
"Ceramides with 2-hydroxylated fatty acids in rodents"Reproductive BiologyDemonstrated the role of 2-hydroxystearic acid in spermatozoa development .
"Formulation of SMEDDS for HL235"Pharmaceutical SciencesShowed enhanced oral bioavailability using this compound as an excipient .
"Hydroxyacids in cosmetic formulations"Cosmetic ScienceFound improvements in skin hydration and texture with products containing this compound .

Mechanism of Action

The mechanism of action of 2-hydroxyoctadecanoic acid involves its interaction with cellular membranes and enzymes. The hydroxy group at the second carbon allows it to participate in hydrogen bonding and other interactions that influence membrane fluidity and enzyme activity. In lipid metabolism, it is converted to its acyl-CoA derivative, which can then undergo further metabolic processes .

Biological Activity

2-Hydroxyoctadecanoic acid, also known as DL-alpha-hydroxystearic acid (CAS Number: 629-22-1), is a long-chain fatty acid characterized by a hydroxyl group at the second carbon position. This compound has garnered interest in various biological and biochemical studies due to its unique properties and potential applications.

  • Molecular Formula : C18H36O3
  • Molecular Weight : 300.477 g/mol
  • Density : 0.944 g/cm³
  • Boiling Point : 432.6 °C at 760 mmHg
  • Solubility : Practically insoluble in water, indicating its lipophilic nature which is significant for biological interactions.

Biological Functions and Mechanisms

This compound is involved in several biological processes:

  • Cell Membrane Dynamics : As a component of lipid bilayers, it influences membrane fluidity and permeability, which are crucial for cellular signaling and transport mechanisms.
  • Sphingolipid Metabolism : It plays a role in the synthesis of sphingolipids, which are vital for cell signaling, differentiation, and apoptosis. Studies indicate that 2-hydroxylated fatty acids can affect the composition of ceramides in rodent testis and spermatozoa, impacting fertility .
  • Quorum Sensing in Bacteria : Recent research suggests that this compound may be involved in quorum sensing mechanisms among certain bacterial species, influencing their communication and behavior .

Case Studies

  • Effect on Skin Health : A study published in the International Journal of Cosmetic Science reported that formulations containing 2-hydroxystearic acid improved skin hydration and reduced age spots, suggesting its potential as an active ingredient in cosmetic products .
  • Monolayer Behavior : Research published in Langmuir highlighted the complex phase behavior of this compound monolayers, particularly under varying electrolyte conditions. This property may have implications for drug delivery systems and biomaterials .
  • Metabolism Studies : The Human Metabolome Database indicates that this compound can be metabolized into other bioactive compounds such as 2-hydroxystearoyl-CoA, which is involved in lipid metabolism pathways .

Biological Activity Table

PropertyDescription
CAS Number 629-22-1
Molecular Weight 300.477 g/mol
Role in Cell Membranes Influences fluidity and permeability
Involvement in Fertility Affects ceramide composition influencing sperm function
Cosmetic Applications Improves skin hydration and appearance
Quorum Sensing May regulate bacterial communication mechanisms

Conclusions

The biological activity of this compound demonstrates its multifaceted role in various physiological processes, particularly in cell membrane dynamics, lipid metabolism, and potential therapeutic applications in dermatology. Ongoing research continues to unveil its significance in both health and disease contexts, highlighting the need for further exploration of its biochemical pathways and applications.

Future Directions

Future studies should focus on:

  • Detailed mechanistic studies to elucidate how this compound interacts with cellular components.
  • Clinical trials assessing its efficacy in cosmetic formulations.
  • Investigating its role in metabolic disorders related to lipid dysregulation.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 2-hydroxyoctadecanoic acid for laboratory use?

Synthesis typically involves hydroxylation of stearic acid or enzymatic pathways using fatty acid hydroxylases. Purification (>98% purity) is achieved via recrystallization in non-polar solvents or column chromatography, with verification by melting point analysis (92–93°C) and thin-layer chromatography (TLC) . For isotopic labeling (e.g., deuterated forms), catalytic hydrogenation or enzymatic incorporation using labeled precursors is employed, followed by LC-MS validation .

Q. How can researchers confirm the structural integrity of this compound in synthetic or biological samples?

Use a combination of:

  • GC-MS : Derivatize with BSTFA or TMS to enhance volatility. Characterize fragmentation patterns (e.g., m/z 300.48 for molecular ion) .
  • LC-MS/MS : Negative-ion mode with C18 columns; monitor transitions like m/z 299 → 255 (loss of CO2) .
  • NMR : Confirm hydroxyl group position via ¹H-NMR (δ 3.8–4.1 ppm for α-hydroxy proton) and ¹³C-NMR (δ 70–75 ppm for hydroxylated carbon) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols during weighing or heating .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized chemical waste facilities .

Advanced Research Questions

Q. How does this compound influence membrane biophysics, and what experimental models are suitable for studying its effects?

The α-hydroxy group enables hydrogen bonding with adjacent lipids, promoting membrane condensation. Methods include:

  • Langmuir Monolayers : Measure surface pressure-area isotherms to study phase transitions. This compound exhibits distinct collapse pressures (~45 mN/m) due to headgroup interactions .
  • Atomic Force Microscopy (AFM) : Visualize domain formation in lipid bilayers .
  • Calorimetry : Differential scanning calorimetry (DSC) reveals phase separation temperatures in mixed lipid systems .

Q. What methodologies are used to investigate the peroxisomal α-oxidation pathway of this compound?

  • Isotopic Tracing : Incubate cells with ¹³C-labeled this compound and track formate (¹³C-formate) production via GC-MS .
  • Enzyme Assays : Isolate peroxisomes and measure 2-hydroxyphytanoyl-CoA lyase activity using spectrophotometric detection of formyl-CoA .
  • Knockout Models : Use fibroblasts from Zellweger syndrome patients (lacking functional peroxisomes) to confirm pathway dependence .

Q. How can researchers resolve contradictory data on the biological targets of this compound (e.g., GPCR84 vs. sphingosine receptors)?

  • Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-sphingosine-1-phosphate) in HEK293 cells overexpressing Edg-3 or Edg-5 receptors .
  • CRISPR Interference : Knock down candidate targets (e.g., GPCR84) and assess changes in downstream signaling (e.g., cAMP or Ca²⁺ flux) .
  • Molecular Docking : Compare binding affinities using homology models of targets derived from X-ray crystallography data .

Q. What experimental designs are optimal for evaluating the antifungal activity of this compound relative to other hydroxy fatty acids?

  • Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans, comparing this compound with 3-hydroxy analogues .
  • Hyphal Growth Inhibition : Treat Gigaspora gigantea cultures and quantify lateral branching via microscopy .
  • Synergy Studies : Combine with azoles (e.g., fluconazole) and calculate fractional inhibitory concentration indices (FICIs) .

Q. Methodological Challenges & Data Analysis

Q. How should researchers address variability in reported LogP values (e.g., XlogP vs. AlogP 5.3) for this compound?

  • Experimental Validation : Use shake-flask partitioning (octanol-water) with HPLC quantification .
  • In Silico Cross-Check : Compare predictions from multiple software (e.g., ChemAxon, ACD/Labs) to identify consensus values .

Q. What strategies mitigate interference from endogenous hydroxy fatty acids during quantification in biological samples?

  • Selective Derivatization : Use pentafluorobenzyl bromide to enhance MS sensitivity and specificity .
  • Magnetic Solid-Phase Extraction (MSPE) : Employ Fe₃O₄@C18 nanoparticles to isolate this compound from plasma .

Properties

IUPAC Name

2-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70415248
Record name 2-Hydroxystearic acid
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Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

629-22-1, 17773-30-7, 1330-70-7
Record name 2-Hydroxystearic acid
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Record name 2-Hydroxystearic acid
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Record name 3-Hydroxyoctadecanoate
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Record name 2-Hydroxyoctadecanoic acid
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Record name Octadecanoic acid, hydroxy-
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Record name 2-HYDROXYSTEARIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxyoctadecanoic acid
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